4-(azepan-1-yl)-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-(azepan-1-yl)-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that combines a pyrazolo[3,4-d]pyrimidine core with an azepane ring and a chlorophenyl substituent. Let’s break down its structure:
Pyrazolo[3,4-d]pyrimidine core: This fused bicyclic system contains two nitrogen atoms and three carbon atoms. It imparts unique properties to the compound.
Azepane ring: The seven-membered azepane ring contributes to its structural diversity.
2-Chlorophenyl group: The chlorine-substituted phenyl ring enhances its chemical reactivity.
Preparation Methods
Several synthetic routes exist for the preparation of this compound:
Multistep Synthesis: One approach involves a multistep synthesis starting from commercially available precursors. For example
Industrial Production: Large-scale production typically involves efficient one-pot methods to minimize steps and improve yield.
Chemical Reactions Analysis
Oxidation: The pyrazolo[3,4-d]pyrimidine core can undergo oxidation to form N-oxides.
Reduction: Reduction of the azepane ring or the chlorophenyl group can yield corresponding saturated derivatives.
Substitution: The chlorophenyl group is susceptible to substitution reactions (e.g., Suzuki coupling, Buchwald–Hartwig amination).
Major Products: These reactions yield derivatives with altered pharmacological properties or functional groups.
Scientific Research Applications
Medicinal Chemistry: Researchers explore derivatives as potential drugs, targeting kinases, receptors, or enzymes.
Anticancer Agents: Some derivatives exhibit promising antiproliferative activity against cancer cells.
Anti-inflammatory Properties: Certain compounds modulate inflammatory pathways.
Biological Probes: Labeled derivatives serve as imaging agents or probes in biological studies.
Mechanism of Action
Molecular Targets: Depending on the specific derivative, targets may include kinases (e.g., protein kinases), GPCRs, or other cellular proteins.
Pathways: Activation or inhibition of signaling pathways (e.g., MAPK, PI3K/Akt) influences cell behavior.
Comparison with Similar Compounds
Unique Features: Its combination of the pyrazolo[3,4-d]pyrimidine core, azepane ring, and chlorophenyl group sets it apart.
Similar Compounds: Related compounds include pyrazolo[3,4-d]pyrimidines without the azepane ring or different substituents.
Properties
Molecular Formula |
C17H18ClN5 |
---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
4-(azepan-1-yl)-1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H18ClN5/c18-14-7-3-4-8-15(14)23-17-13(11-21-23)16(19-12-20-17)22-9-5-1-2-6-10-22/h3-4,7-8,11-12H,1-2,5-6,9-10H2 |
InChI Key |
MFQJGMCTHVCKFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4Cl |
Origin of Product |
United States |
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